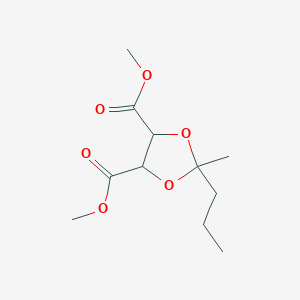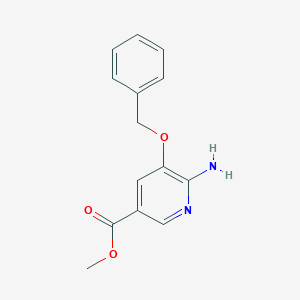![molecular formula C24H31ClF6N2O B13988555 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol CAS No. 68690-14-2](/img/structure/B13988555.png)
3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol is a complex organic compound that features a pyridine ring substituted with trifluoromethyl groups and a dibutylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Dibutylamino Group: This step might involve nucleophilic substitution reactions where a dibutylamine is introduced to the intermediate compound.
Final Assembly: The final step involves the coupling of the pyridine derivative with the propanol moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while nucleophilic substitution could produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups can enhance the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features might be optimized to improve efficacy and reduce side effects.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups could play a role in enhancing binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-phenylpyridin-4-yl]propan-1-ol: Lacks the additional trifluoromethyl group on the phenyl ring.
3-(Dibutylamino)-1-[2-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol: Contains a methyl group instead of a trifluoromethyl group on the pyridine ring.
Uniqueness
The presence of multiple trifluoromethyl groups in 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
68690-14-2 |
|---|---|
Formule moléculaire |
C24H31ClF6N2O |
Poids moléculaire |
513.0 g/mol |
Nom IUPAC |
3-(dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C24H30F6N2O.ClH/c1-3-5-12-32(13-6-4-2)14-11-21(33)18-15-20(31-22(16-18)24(28,29)30)17-7-9-19(10-8-17)23(25,26)27;/h7-10,15-16,21,33H,3-6,11-14H2,1-2H3;1H |
Clé InChI |
OOUKUGXDXCQVNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCC(C1=CC(=NC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)

![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)




![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)



![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
